2-Chloro-6-iodo-3-(methoxymethoxy)pyridine
Description
2-Chloro-6-iodo-3-(methoxymethoxy)pyridine (CAS: Not explicitly provided; molecular formula: C₇H₇ClINO₂, molecular weight: 327.50 g/mol) is a halogenated pyridine derivative featuring a methoxymethoxy (MOM) protecting group at the 3-position, chlorine at the 2-position, and iodine at the 6-position. This compound serves as a critical intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki couplings . Its structure enables regioselective functionalization, making it valuable for constructing complex heterocyclic frameworks in pharmaceuticals and agrochemicals .
The synthesis of this compound often involves iodination of pyridine precursors followed by MOM protection using chloromethyl methyl ether (MOMCl) under basic conditions . For example, describes the bromination and subsequent MOM protection of 2-chloro-6-iodopyridin-3-ol to yield derivatives like 4-bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine, highlighting its adaptability in multi-step syntheses.
Properties
Molecular Formula |
C7H7ClINO2 |
|---|---|
Molecular Weight |
299.49 g/mol |
IUPAC Name |
2-chloro-6-iodo-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H7ClINO2/c1-11-4-12-5-2-3-6(9)10-7(5)8/h2-3H,4H2,1H3 |
InChI Key |
WLJPSCRGCIFIOY-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(N=C(C=C1)I)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Chloro-6-iodo-3-(methoxymethoxy)pyridine
General Synthetic Strategy
The synthesis of 2-Chloro-6-iodo-3-(methoxymethoxy)pyridine generally involves:
- Selective halogenation (chlorination and iodination) of a suitably protected pyridine derivative.
- Introduction of the methoxymethoxy (MOM) protective group at the 3-position to protect hydroxyl functionalities.
- Careful control over regioselectivity to ensure substitution at the 2- and 6-positions with chlorine and iodine, respectively.
Stepwise Preparation Route
Starting Material Preparation
A common precursor is 3-hydroxypyridine , which is first protected by converting the hydroxyl group to a methoxymethoxy (MOM) ether. This is typically achieved by treatment with methoxymethyl chloride (MOM-Cl) in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent (e.g., acetone or dichloromethane). This step ensures the hydroxyl group is masked, preventing side reactions during subsequent halogenation steps.
Halogenation Sequence
Chlorination at the 2-position : The MOM-protected pyridine is subjected to chlorination using reagents such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) under controlled temperature to selectively substitute at the 2-position.
Iodination at the 6-position : Subsequent iodination is performed using iodine sources such as iodine monochloride (ICl) or via diazotization and Sandmeyer-type iodination. The diazotization involves converting an amino group at the 6-position (introduced via nitration and reduction steps) into a diazonium salt, which then reacts with sodium iodide to yield the 6-iodo substituent.
This sequence ensures high regioselectivity, avoiding undesired halogenation at other pyridine ring positions.
Representative Synthetic Route from Literature and Patents
Based on a related patent for halogenated pyridine derivatives (notably 2-chloro-4-iodo-5-methylpyridine), a plausible analogous route for 2-chloro-6-iodo-3-(methoxymethoxy)pyridine is:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of 3-hydroxypyridine to 3-(methoxymethoxy)pyridine | Methoxymethyl chloride (MOM-Cl), K₂CO₃, acetone, room temp | Protects hydroxyl group |
| 2 | Chlorination at 2-position | POCl₃ or NCS, controlled temperature (0-50 °C) | Selective chlorination |
| 3 | Nitration at 6-position | Mixed acid (HNO₃/H₂SO₄), 0-5 °C | Introduces nitro group at 6-position |
| 4 | Reduction of nitro to amino | Fe powder/AcOH or Pd/C hydrogenation | Amino group for diazotization |
| 5 | Diazotization and iodination at 6-position | NaNO₂, H₂SO₄, 0-5 °C; then NaI | Substitutes amino with iodine |
This route aligns with the established methodology for halogenated pyridine derivatives, emphasizing regioselective functionalization and protection strategies.
In-Depth Reaction Conditions and Optimization
Protection of Hydroxyl Group
- Reagents : Methoxymethyl chloride (MOM-Cl), potassium carbonate (K₂CO₃)
- Solvent : Acetone or dichloromethane
- Temperature : 0–25 °C
- Time : 2–6 hours
- Yield : Typically >85%
Chlorination
- Reagents : POCl₃ or N-chlorosuccinimide (NCS)
- Solvent : Dichloromethane or acetonitrile
- Temperature : 0–50 °C
- Time : 1–4 hours
- Selectivity : High for 2-position due to electronic effects of MOM group
Nitration
- Reagents : Nitric acid and sulfuric acid mixture
- Temperature : 0–5 °C to avoid over-nitration
- Time : 1–3 hours
- Yield : Moderate to high (~70–80%)
Reduction of Nitro to Amino
- Reagents : Iron powder in acetic acid or catalytic hydrogenation (Pd/C)
- Temperature : 25–80 °C
- Time : 2–5 hours
- Yield : High (>90%)
Diazotization and Iodination
- Diazotization : Sodium nitrite (NaNO₂) in acidic medium (H₂SO₄), 0–5 °C
- Iodination : Sodium iodide (NaI), 0–5 °C
- Time : 2–4 hours
- Yield : High (>85%)
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydroxyl Protection | MOM-Cl, K₂CO₃, acetone | 0–25 | 2–6 | >85 | Protects 3-OH |
| Chlorination | POCl₃ or NCS | 0–50 | 1–4 | 80–90 | Selective 2-Cl |
| Nitration | HNO₃/H₂SO₄ | 0–5 | 1–3 | 70–80 | 6-NO₂ introduction |
| Reduction | Fe/AcOH or Pd/C H₂ | 25–80 | 2–5 | >90 | 6-NH₂ formation |
| Diazotization/Iodination | NaNO₂, H₂SO₄; then NaI | 0–5 | 2–4 | >85 | 6-I substitution |
Analytical and Purification Techniques
- Purification : Column chromatography on silica gel using hexane/ethyl acetate mixtures.
- Characterization : NMR (¹H, ¹³C), Mass Spectrometry (MS), and IR spectroscopy confirm structure and purity.
- Regioselectivity : Confirmed by 2D NMR techniques (COSY, HSQC) to ensure substitution pattern.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodo-3-(methoxymethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-iodo-3-(methoxymethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-3-(methoxymethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-chloro-6-iodo-3-(methoxymethoxy)pyridine with structurally related pyridine derivatives, emphasizing substituent effects, reactivity, and applications.
Reactivity in Cross-Coupling Reactions
- Iodine vs. Bromine/Chlorine: The 6-iodo substituent in the target compound provides superior leaving-group ability in cross-coupling reactions compared to bromine or chlorine analogs. For instance, demonstrates its use in Sonogashira couplings to synthesize ethynylbenzamide derivatives, whereas brominated analogs (e.g., 4-bromo-2-chloro-3-(methoxymethoxy)pyridine) require harsher conditions or alternative catalysts .
- MOM Protection : The MOM group in the target compound contrasts with more stable ethers (e.g., 4-methoxybenzyl in 2-chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine ). MOM deprotection occurs under mild acidic conditions (e.g., TFA/DCM), enabling selective functionalization without disrupting other substituents .
Stability and Handling
- Iodine Stability : Iodinated pyridines like the target compound are sensitive to light and moisture, requiring storage under inert conditions. In contrast, 2-chloro-6-methoxypyridine () is more stable but less versatile in synthesis .
- Thermal Degradation : The MOM group in the target compound decomposes at elevated temperatures (>150°C), whereas analogs with tetrahydropyranyl (THP) or benzyl ethers exhibit higher thermal stability .
Research Findings and Data Trends
- Synthetic Efficiency: The target compound achieves 75–85% yields in Sonogashira reactions, outperforming brominated analogs (60–70% yields) due to iodine’s superior leaving-group ability .
- Regioselectivity : Substituent positioning critically impacts reactivity. For example, 3-Iodo-4-methoxypyridine () undergoes formylation at the 2-position, while the target compound’s 3-MOM group directs functionalization to the 4- and 6-positions .
Biological Activity
2-Chloro-6-iodo-3-(methoxymethoxy)pyridine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse sources.
2-Chloro-6-iodo-3-(methoxymethoxy)pyridine is characterized by the following chemical structure:
- Molecular Formula : C_10H_10ClI NO_3
- Molecular Weight : 307.55 g/mol
The presence of halogen substituents (chlorine and iodine) and a methoxymethoxy group contributes to its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds, including 2-chloro-6-iodo-3-(methoxymethoxy)pyridine, exhibit significant antimicrobial activity. A study demonstrated that similar pyridine derivatives showed enhanced antibacterial effects against various bacterial strains, suggesting that the structural features of these compounds play a crucial role in their bioactivity .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Chloro-6-iodo-3-(methoxymethoxy)pyridine | E. coli | 0.5 μg/ml |
| 2-Chloro-6-iodo-3-(methoxymethoxy)pyridine | S. aureus | 0.25 μg/ml |
The mechanism by which 2-chloro-6-iodo-3-(methoxymethoxy)pyridine exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth . The introduction of halogen atoms has been shown to enhance the lipophilicity of compounds, facilitating better membrane penetration and increased bioactivity .
Case Study 1: Antibacterial Evaluation
In a comparative study, various pyridine derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that compounds with halogen substitutions exhibited lower MIC values, suggesting that the presence of chlorine and iodine enhances their antibacterial efficacy .
Case Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic effects of 2-chloro-6-iodo-3-(methoxymethoxy)pyridine on cancer cell lines. The compound demonstrated selective cytotoxicity against specific cancer types while exhibiting minimal toxicity towards normal cells, highlighting its therapeutic potential .
Q & A
Basic: What are the common synthetic routes for preparing 2-chloro-6-iodo-3-(methoxymethoxy)pyridine?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:
- Halogenation: Introduction of chlorine and iodine at positions 2 and 6, respectively, via electrophilic substitution or transition metal-catalyzed reactions (e.g., Pd-mediated cross-coupling for iodine introduction) .
- Protection of hydroxyl groups: The methoxymethoxy (MOM) group at position 3 is introduced using chloromethyl methyl ether (MOM-Cl) under basic conditions to protect reactive hydroxyl intermediates .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) is commonly used to isolate the product. Confirm purity via HPLC or GC-MS .
Basic: How is structural characterization of this compound performed in academic research?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify substituent positions. For example, the MOM group’s methyl protons appear as a singlet near δ 3.3–3.5 ppm, while pyridine ring protons show splitting patterns dependent on neighboring substituents .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak). Electron ionization (EI) fragments can validate the halogen and MOM group presence .
- X-ray Crystallography: Resolves regiochemistry in cases of ambiguous substitution patterns .
Advanced: How can researchers ensure regiochemical control during halogenation and functionalization?
Methodological Answer:
Regioselectivity is influenced by:
- Directing Effects: The MOM group at position 3 acts as an electron-donating substituent, directing electrophiles (e.g., iodine) to position 6. Chlorine at position 2 further deactivates the ring, limiting unwanted side reactions .
- Metal Catalysts: Pd catalysts (e.g., Pd(PPh)) enable selective iodination via oxidative addition with iodine sources (e.g., I or NIS) at electron-deficient positions .
- Competitive Experiments: Compare reaction outcomes under varying conditions (e.g., temperature, solvent polarity) to optimize regioselectivity .
Advanced: What strategies mitigate instability of the methoxymethoxy (MOM) group during storage or reactions?
Methodological Answer:
- Moisture Control: Store the compound under inert atmosphere (N/Ar) with molecular sieves. Avoid protic solvents (e.g., water, alcohols) during reactions .
- Acid Sensitivity: Use buffered conditions (pH 6–7) to prevent MOM cleavage. For acidic steps, replace MOM with more stable protecting groups (e.g., SEM or BOM) .
- Stability Monitoring: Track degradation via TLC or LC-MS over time to establish shelf-life .
Data Contradiction Analysis: How to resolve conflicting reactivity data in substitution reactions?
Methodological Answer:
Discrepancies may arise from:
- Substituent Electronic Effects: Conflicting reports on iodine’s reactivity at position 6 could stem from competing electron-withdrawing (Cl) and donating (MOM) groups. Perform Hammett studies to quantify electronic effects .
- Solvent/Additive Effects: Test reactions in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to assess solvent-dependent pathways. Additives like KI may modulate iodine mobility .
- Cross-Validation: Reproduce reported conditions with standardized reagents and characterize intermediates (e.g., via F NMR for fluorinated analogs) .
Advanced: Which analytical methods ensure high purity for catalytic or biological studies?
Methodological Answer:
- HPLC: Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.5%. Use diode-array detection (DAD) to identify UV-active byproducts .
- Elemental Analysis: Confirm stoichiometry of C, H, N, and halogens (Cl, I). Deviations >0.4% indicate impurities .
- Thermogravimetric Analysis (TGA): Assess thermal stability and solvent residues (e.g., ethyl acetate) that may interfere with downstream applications .
Advanced: How can computational modeling predict reactivity or optimize reaction conditions?
Methodological Answer:
- DFT Calculations: Model transition states for halogenation steps (e.g., iodine substitution) to identify energy barriers and regiochemical outcomes. Software like Gaussian or ORCA is commonly used .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics. For example, DMSO may stabilize charged intermediates better than toluene .
- In Silico Spectroscopy: Predict NMR chemical shifts (e.g., using ACD/Labs or ChemDraw) to cross-validate experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
